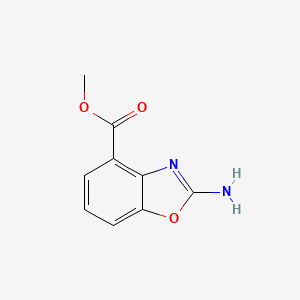

methyl 2-amino-1,3-benzoxazole-4-carboxylate

Description

Evolution of Benzoxazole Derivatives in Medicinal Chemistry

Benzoxazole, a heterocyclic aromatic compound consisting of fused benzene and oxazole rings, has been a cornerstone of medicinal chemistry since the mid-20th century. Early research focused on its antimicrobial properties, with studies demonstrating efficacy against Mycobacterium tuberculosis and Staphylococcus aureus . The scaffold’s ability to mimic peptide bonds and interact with biological targets, such as DNA topoisomerases and COX-2 enzymes, spurred interest in optimizing its derivatives for therapeutic use .

By the 1990s, synthetic advancements enabled the introduction of functional groups at strategic positions on the benzoxazole core. For instance, carboxylate substitutions at the 4th, 5th, and 6th positions were found to enhance solubility and binding affinity to enzymes like β-amyloid plaques, relevant in Alzheimer’s disease research . These developments laid the groundwork for targeted modifications, including the synthesis of methyl 2-amino-1,3-benzoxazole-4-carboxylate, which emerged as a key intermediate in multicomponent reactions .

Emergence of Methyl 2-Amino-1,3-Benzoxazole-4-Carboxylate as a Target Compound

The synthesis of methyl 2-amino-1,3-benzoxazole-4-carboxylate (C₉H₈N₂O₃, MW: 192.17 g/mol) reflects innovations in catalytic methodologies. Copper(II) complexes, such as [Cu(L1)Cl] and [Cu(L2)Cl], have been employed to facilitate one-pot multicomponent reactions involving o-aminophenol, aldehydes, and methyl cyanoacetate, achieving yields exceeding 80% under mild conditions . This compound’s 4-carboxylate group enables further functionalization via ester hydrolysis or amide coupling, making it a versatile precursor for anticancer and antimicrobial agents .

A key advantage of this derivative lies in its electronic configuration. The electron-withdrawing carboxylate group at the 4th position stabilizes the oxazole ring, while the amino group at the 2nd position participates in hydrogen bonding with biological targets, as evidenced by molecular docking studies against bacterial dihydrofolate reductase . These properties distinguish it from earlier benzoxazole derivatives lacking regioselective substitutions.

Comparative Analysis with Analogues

Structural variations among benzoxazole carboxylates significantly influence their pharmacological profiles. The table below summarizes critical differences:

The 4-carboxylate derivative exhibits superior synthetic accessibility compared to its 5- and 6-substituted counterparts, which often require protective group strategies or harsh reaction conditions . For example, methyl 2-butyl-1,3-benzoxazole-5-carboxylate (CAS: 1305712-81-5) necessitates a multistep sequence starting from 3,5-di-tert-butyl-1,2-benzoquinone, limiting scalability . In contrast, the 4-carboxylate’s streamlined synthesis aligns with green chemistry principles, as demonstrated by its production in aqueous t-BuOH/DMF mixtures .

Functionally, the 4-carboxylate’s planar structure enhances π-π stacking interactions with aromatic residues in enzyme active sites, a feature less pronounced in bulkier 5-substituted derivatives . Benzothiazole analogues, while sharing similar heterocyclic frameworks, exhibit divergent bioactivity due to sulfur’s polarizability compared to oxygen, underscoring the benzoxazole scaffold’s unique pharmacophoric advantages .

Propriétés

IUPAC Name |

methyl 2-amino-1,3-benzoxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOWPIRBUDTROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

methyl 2-amino-1,3-benzoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with an appropriate carboxylate ester under acidic or basic conditions. For instance, the reaction between 2-aminophenol and methyl chloroformate in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of methyl 2-aminobenzoxazole-4-carboxylate often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts or nanocatalysts are frequently used. For example, a magnetic solid acid nanocatalyst has been reported to facilitate the synthesis of benzoxazole derivatives with high yields .

Analyse Des Réactions Chimiques

Types of Reactions

methyl 2-amino-1,3-benzoxazole-4-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Reduction: Sodium borohydride in solvents like ethanol or methanol.

Substitution: Various electrophiles in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized benzoxazole derivatives, while substitution reactions can introduce different functional groups onto the benzoxazole ring.

Applications De Recherche Scientifique

methyl 2-amino-1,3-benzoxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of methyl 2-aminobenzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2-amino-1,3-benzoxazole-4-carboxylate | C₉H₈N₂O₃ | 192.17 | Not reported | 2-Amino, 4-methyl ester |

| Methyl 5-aminobenzo[d]oxazole-2-carboxylate | C₉H₈N₂O₃ | 192.17 | Not reported | 5-Amino, 2-methyl ester |

| 2-Amino-1,3-benzothiazole-4-carboxylic acid | C₈H₆N₂O₂S | 194.21 | Not reported | 2-Amino, 4-carboxylic acid |

| Compound 7c (Thiazole-oxadiazole hybrid) | C₁₆H₁₇N₅O₂S₂ | 375.47 | 134–178 | Oxadiazole, sulfanyl group |

Research Findings and Implications

- Synthesis : The target compound shares cyclization strategies with other benzoxazoles but requires precise control of substituent positions to optimize yield .

- Thermodynamics: Substituent effects observed in naphthyridines () underscore the importance of methyl and amino groups in modulating binding interactions, a principle applicable to benzoxazole derivatives .

Activité Biologique

Methyl 2-amino-1,3-benzoxazole-4-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of methyl 2-amino-1,3-benzoxazole-4-carboxylate is C_10H_10N_2O_3, with a molecular weight of approximately 202.20 g/mol. The compound features a benzoxazole ring with an amino group and a carboxylate moiety, which contribute to its biological reactivity and potential pharmacological effects.

Antimicrobial Activity

Methyl 2-amino-1,3-benzoxazole-4-carboxylate has been investigated for its antimicrobial properties. Studies indicate that compounds within the benzoxazole family exhibit significant activity against various bacterial strains. For instance, a recent study reported minimal inhibitory concentrations (MIC) for several derivatives against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 50 |

| 2 | E. coli | 100 |

| 3 | Bacillus subtilis | 75 |

Anticancer Potential

The compound has also been explored for its anticancer activities. Research indicates that methyl 2-amino-1,3-benzoxazole-4-carboxylate can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition (e.g., topoisomerase). Notably, it has shown selective cytotoxicity towards various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, methyl 2-amino-1,3-benzoxazole-4-carboxylate exhibits anti-inflammatory effects. Studies have demonstrated that it can reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of methyl 2-amino-1,3-benzoxazole-4-carboxylate are multifaceted:

- Antimicrobial Mechanism : The compound disrupts cell membrane integrity in bacteria and fungi, leading to cell death.

- Anticancer Mechanism : It inhibits specific pathways involved in cell proliferation and survival, including the modulation of apoptotic pathways.

- Anti-inflammatory Mechanism : It reduces the expression of inflammatory mediators by inhibiting signaling pathways associated with inflammation.

Case Studies

Several case studies have highlighted the efficacy of methyl 2-amino-1,3-benzoxazole-4-carboxylate:

- Case Study on Antimicrobial Efficacy : In a controlled study involving various bacterial strains, the compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.

- Case Study on Cancer Cell Lines : In vitro studies showed that treatment with methyl 2-amino-1,3-benzoxazole-4-carboxylate resulted in a dose-dependent decrease in viability of cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-amino-1,3-benzoxazole-4-carboxylate?

Answer: The compound is synthesized via cyclization and esterification reactions. A representative method involves heating precursor intermediates (e.g., substituted benzoxazole derivatives) under vacuum (40 torr) at 230°C for 5 hours, followed by purification via flash column chromatography with ethyl acetate/hexane gradients (1:49 to 1:19) . Key considerations:

- Reaction Monitoring : Use TLC with UV visualization.

- Purification : Silica gel chromatography is critical for isolating the esterified product.

- Yield Optimization : Adjust vacuum pressure to minimize decomposition.

Q. How can the molecular structure of this compound be validated?

Answer: X-ray crystallography is the gold standard. Use SHELXL for small-molecule refinement and WinGX for data processing and visualization .

- Data Collection : High-resolution (<1.0 Å) single-crystal diffraction.

- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%).

- Software Workflow : SHELXS (structure solution) → SHELXL (refinement) → ORTEP for Windows (graphical representation) .

Advanced Research Questions

Q. How do substituents on the benzoxazole ring influence binding affinity in biological systems?

Answer: Substituent effects are quantified via thermodynamic profiling. For example, methyl groups at specific positions enhance binding affinity by altering hydrophobic interactions.

Q. Table 1: Substituent Effects on Binding Affinity

| Substituent Position | Binding Constant (M⁻¹) | Thermodynamic Driver |

|---|---|---|

| Parent (no methyl) | 0.03 × 10⁷ | Entropy-driven |

| 5,7-dimethyl | 0.91 × 10⁷ | Enthalpy-driven |

| 5,6,7-trimethyl | 1.9 × 10⁷ | Combined effects |

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

Answer:

- Disordered Atoms : Apply PART instructions in SHELXL to model alternate conformations .

- Twinning : Use the TWIN/BASF commands in SHELXL for high-resolution twinned data. Validate via R1/R2 convergence and Fo-Fc maps .

- Software Tools : PLATON for symmetry checks and WinGX for integrated data validation .

Methodological Challenges

Q. What analytical techniques are critical for distinguishing regioisomers of methyl 2-amino-1,3-benzoxazole-4-carboxylate?

Answer:

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO).

- Solvent Effects : Apply PCM models to simulate polar aprotic solvents (e.g., DMF).

- Validation : Compare computed activation energies with experimental kinetic data.

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported across studies?

Answer:

-

Variable Control : Standardize reaction conditions (temperature, vacuum pressure, catalyst purity).

-

Yield Optimization Table :

Parameter Optimal Range Impact on Yield Temperature 220–235°C ±15% Solvent Ratio Hexane:EA (19:1) ±10% Catalyst Loading 1–2 mol% ±5%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.